molecular formula C14H15N3O4 B4960542 1-methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one CAS No. 141945-55-3

1-methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one

Cat. No.: B4960542
CAS No.: 141945-55-3
M. Wt: 289.29 g/mol
InChI Key: OIXZHQVCLPYILW-UHFFFAOYSA-N
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Description

1-methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a quinoline core substituted with a nitro group, a morpholine ring, and a methyl group, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

1-methyl-4-morpholin-4-yl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-15-11-5-3-2-4-10(11)12(13(14(15)18)17(19)20)16-6-8-21-9-7-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXZHQVCLPYILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931273
Record name 1-Methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141945-55-3
Record name 1-Methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a quinoline derivative followed by the introduction of the morpholine ring and methyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high-quality production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The morpholine ring and methyl group can be substituted with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group and morpholine ring play crucial roles in its binding affinity and selectivity. The molecular pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    4-methylquinoline: Lacks the nitro and morpholine groups, resulting in different chemical properties and applications.

    3-nitroquinoline: Similar in structure but lacks the morpholine and methyl groups, affecting its reactivity and biological activity.

    4-(morpholin-4-yl)quinoline:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

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